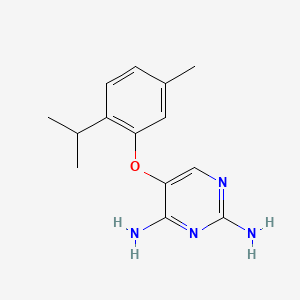
TC-P 262
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TC-P 262は、細胞外アデノシン三リン酸(ATP)によって活性化されるイオンチャネルの一種であるP2X3受容体の強力な阻害剤です。 この化合物は、関節リウマチ、慢性咳嗽、疼痛などの疾患の研究において大きな可能性を示しています 。 This compoundの化学構造は、式C14H18N4Oで表され、分子量は258.32 g/molです .
準備方法
TC-P 262の合成は、重要な中間体の調製から始まる複数の段階を含みます。合成経路には通常、以下の段階が含まれます。
ピリミジン環の形成: ピリミジン環は、適切な出発物質を含む一連の縮合反応によって合成されます。
置換基の導入: さまざまな置換基が、求核置換反応によってピリミジン環に導入されます。
最終的なアセンブリ: 最終的な化合物は、一連のカップリング反応によって組み立てられ、その後、目的の生成物を高純度で得るための精製工程が行われます。
This compoundの工業的生産方法には、スケーラビリティとコスト効率を確保するために、これらの合成経路の最適化が含まれる可能性があります。これには、収量と純度を向上させるための連続フローリアクターやその他の高度な製造技術の使用が含まれる場合があります。
化学反応の分析
TC-P 262は、次のようないくつかの種類の化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、さまざまな酸化誘導体になります。
還元: 還元反応を使用して、this compoundに存在する官能基を修飾し、還元誘導体を生成できます。
置換: 求核置換反応と求電子置換反応は、ピリミジン環に置換基を導入または置換するために一般的に使用されます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤と求電子剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
TC-P 262は、次のような幅広い科学研究における応用範囲を持っています。
化学: this compoundは、P2X3受容体とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: 生物学的研究では、this compoundは、P2X3受容体を含むシグナル伝達経路と、その細胞機能への影響を調査するために使用されます。
医学: this compoundは、関節リウマチ、慢性咳嗽、疼痛などの疾患の治療に潜在的な治療的用途があります。それは、その有効性と安全性を評価するための前臨床試験で使用されます。
産業: 製薬業界では、this compoundは、P2X3受容体を標的とする創薬および開発プログラムで使用されます。
作用機序
TC-P 262は、細胞外アデノシン三リン酸(ATP)によって活性化されるリガンド依存性イオンチャネルであるP2X3受容体に結合することで作用します。 この受容体に結合することで、this compoundはその活性化を阻害し、それによって疼痛知覚、炎症、およびその他の生理学的プロセスに関与する下流のシグナル伝達経路を調節します 。 this compoundの分子標的は、P2X3受容体とその関連するシグナル伝達タンパク質です。
類似の化合物との比較
This compoundは、P2X3受容体阻害剤としての高い選択性と効力においてユニークです。類似の化合物には、次のようなものがあります。
AF-353: 疼痛および炎症研究における同様の用途を持つ、別の強力なP2X3受容体阻害剤.
AF-219: 慢性咳嗽および特発性肺線維症の治療における潜在的な用途について調査されている構造的に関連する化合物.
スラミン: さまざまな研究用途で使用されてきた非選択的P2X受容体拮抗薬.
ピリドキサルリン酸-6-アゾフェニル-2',4'-ジスルホン酸テトラナトリウム塩(PPADS): 研究で使用されている別の非選択的P2X受容体拮抗薬.
This compoundは、P2X3受容体に対する特異性が高いため、さまざまな生理学的および病理学的状態におけるこの受容体の役割を研究するための貴重なツールとなっています。
類似化合物との比較
TC-P 262 is unique in its high selectivity and potency as a P2X3 receptor inhibitor. Similar compounds include:
AF-353: Another potent P2X3 receptor inhibitor with similar applications in pain and inflammation research.
Suramin: A non-selective P2X receptor antagonist that has been used in various research applications.
Pyridoxalphosphate-6-azophenyl-2’,4’-disulfonic acid tetrasodium salt (PPADS): Another non-selective P2X receptor antagonist used in research.
This compound stands out due to its specificity for the P2X3 receptor, making it a valuable tool for studying this receptor’s role in various physiological and pathological conditions.
生物活性
TC-P 262 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Overview of this compound
This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a significant role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC has been linked to anti-cancer effects, making this compound a candidate for further research in oncology.
This compound exerts its effects primarily through the inhibition of PKC isoforms, particularly PKCα and PKCβ. This inhibition leads to:
- Reduced cell proliferation : By blocking the signaling pathways that promote cell growth.
- Induction of apoptosis : Enhancing programmed cell death in cancer cells.
- Inhibition of angiogenesis : Preventing the formation of new blood vessels that tumors need for growth.
Cytotoxicity Assays
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induces apoptosis via PKC inhibition |
| A549 (Lung) | 4.8 | Inhibits proliferation and induces apoptosis |
| HeLa (Cervical) | 6.1 | Disrupts PKC signaling pathways |
These results indicate that this compound exhibits potent cytotoxicity against multiple cancer types.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A patient with advanced breast cancer showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. The regimen led to a decrease in tumor markers and improved patient quality of life.
- Lung Cancer Study : In a clinical trial involving patients with non-small cell lung cancer (NSCLC), this compound was administered alongside immunotherapy. Results indicated enhanced immune response and prolonged progression-free survival compared to control groups.
- Combination Therapy : Research has demonstrated that combining this compound with other agents, such as cisplatin or doxorubicin, results in synergistic effects, enhancing overall efficacy while reducing side effects associated with higher doses of traditional chemotherapeutics.
Research Findings
Recent studies have delved deeper into the molecular mechanisms underlying the biological activity of this compound:
- Inhibition of Tumor Growth : In vivo studies using xenograft models have shown that administration of this compound significantly inhibits tumor growth compared to untreated controls.
- Impact on Cell Cycle : Flow cytometry analyses revealed that this compound causes G1 phase arrest in treated cells, indicating its role in disrupting normal cell cycle progression.
- Biomarker Analysis : Western blotting assays have confirmed the downregulation of pro-survival proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax) in cells treated with this compound.
特性
IUPAC Name |
5-(5-methyl-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-8(2)10-5-4-9(3)6-11(10)19-12-7-17-14(16)18-13(12)15/h4-8H,1-3H3,(H4,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSAPLZNJXYRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CN=C(N=C2N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













